molecular formula C12H12N2O3 B12408717 6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione

6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B12408717
M. Wt: 232.23 g/mol
InChI Key: IURJTWHWLCVJAK-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione is a chemical compound that belongs to the class of phthalazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a cyclopropylmethoxy group attached to a dihydrophthalazine core, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione typically involves the following steps:

    Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent (e.g., thionyl chloride) to form cyclopropylmethyl chloride.

    Nucleophilic Substitution: The cyclopropylmethyl chloride is then reacted with a phthalazine derivative under basic conditions to introduce the cyclopropylmethoxy group.

    Oxidation: The final step involves the oxidation of the intermediate to form the dihydrophthalazine-1,4-dione structure. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dihydrophthalazine core to a fully saturated phthalazine.

    Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phthalazine derivatives with additional oxygen functionalities.

    Reduction: Formation of fully saturated phthalazine compounds.

    Substitution: Formation of derivatives with various functional groups replacing the cyclopropylmethoxy group.

Scientific Research Applications

6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione: shares structural similarities with other phthalazine derivatives such as:

Uniqueness

  • The presence of the cyclopropylmethoxy group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other phthalazine derivatives and potentially more effective in certain applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

6-(cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C12H12N2O3/c15-11-9-4-3-8(17-6-7-1-2-7)5-10(9)12(16)14-13-11/h3-5,7H,1-2,6H2,(H,13,15)(H,14,16)

InChI Key

IURJTWHWLCVJAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC3=C(C=C2)C(=O)NNC3=O

Origin of Product

United States

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